3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde
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Overview
Description
3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds containing two thiophene rings. The presence of hexyl groups and aldehyde functionalities makes this compound particularly interesting for various applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde typically involves the following steps:
Formation of 3,3’-Dihexyl[2,2’-bithiophene]: This can be achieved through the oxidative coupling of 3-hexylthiophene using reagents such as iron(III) chloride or other oxidative agents.
Introduction of Aldehyde Groups: The aldehyde functionalities can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the bithiophene derivative is treated with a formylating agent like POCl3/DMF.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism by which 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde exerts its effects is primarily through its conjugated system, which allows for efficient charge transport. The molecular targets include the electronic states of the thiophene rings, which facilitate the movement of electrons or holes through the material . This property is crucial for its applications in organic electronics and optoelectronic devices.
Comparison with Similar Compounds
3,3’-Dihexyl-2,2’-bithiophene: Lacks the aldehyde functionalities but shares the hexyl-substituted bithiophene core.
Poly(3-hexylthiophene) (P3HT): A polymeric form with similar electronic properties but different structural characteristics.
3,4’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at different positions on the thiophene rings.
Uniqueness:
- The presence of aldehyde groups in 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde provides additional functionalization sites, making it more versatile for further chemical modifications and applications .
- Its specific electronic properties make it particularly suitable for use in organic electronics and optoelectronic devices .
Properties
CAS No. |
170702-08-6 |
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Molecular Formula |
C22H30O2S2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
5-(5-formyl-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-11-17-13-19(15-23)25-21(17)22-18(12-10-8-6-4-2)14-20(16-24)26-22/h13-16H,3-12H2,1-2H3 |
InChI Key |
MLUNDINFAZOUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)C=O)CCCCCC |
Origin of Product |
United States |
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